molecular formula C24H47O2PS2Sn B14655740 Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- CAS No. 49538-98-9

Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl-

Cat. No.: B14655740
CAS No.: 49538-98-9
M. Wt: 581.4 g/mol
InChI Key: SSKRBEYZYVPIRV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with diisopropoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides .

Mechanism of Action

The mechanism of action of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

49538-98-9

Molecular Formula

C24H47O2PS2Sn

Molecular Weight

581.4 g/mol

IUPAC Name

di(propan-2-yloxy)-sulfanylidene-tricyclohexylstannylsulfanyl-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2.3C6H11.Sn/c1-5(2)7-9(10,11)8-6(3)4;3*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);3*1H,2-6H2;/q;;;;+1/p-1

InChI Key

SSKRBEYZYVPIRV-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=S)(OC(C)C)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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